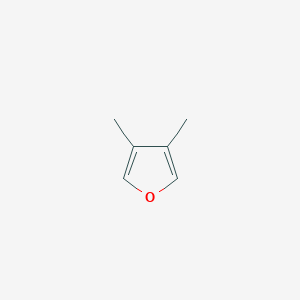

3,4-Dimethylfuran

Übersicht

Beschreibung

3,4-Dimethylfuran is an organic compound with the molecular formula C6H8O. It is a derivative of furan, characterized by the presence of two methyl groups attached to the third and fourth carbon atoms of the furan ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,4-Dimethylfuran can be synthesized through several methods. One common approach involves the cyclization of 1,4-dicarbonyl compounds via the Paal-Knorr synthesis. This method typically requires acid catalysis and can be performed under mild conditions . Another method involves the cycloisomerization of conjugated allenones using gold nanoparticles supported on titanium dioxide as a catalyst .

Industrial Production Methods: Industrial production of this compound often involves the catalytic conversion of biomass-derived feedstocks. For instance, fructose can be converted into this compound through a catalytic biomass-to-liquid process, which involves the intermediate formation of hydroxymethylfurfural .

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Dimethylfuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding diketones or carboxylic acids.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Friedel-Crafts acylation and alkylation reactions are commonly employed

Major Products:

Oxidation: Produces diketones or carboxylic acids.

Reduction: Yields dihydro derivatives.

Substitution: Results in various substituted furans depending on the reagents used

Wissenschaftliche Forschungsanwendungen

Chemical Properties of 3,4-Dimethylfuran

- Molecular Formula : C₆H₈O

- Molecular Weight : 96.127 g/mol

- Density : 0.9 g/cm³

- Boiling Point : 103.2 °C

- Flash Point : 6.6 °C

- Solubility : Insoluble in water, soluble in organic solvents

These properties contribute to DMF's versatility in various applications.

Organic Synthesis

This compound is utilized as a building block in organic synthesis due to its reactivity and ability to participate in various chemical reactions.

Case Study: Synthesis of Chalcones

A study demonstrated the use of DMF in synthesizing chalcones through a reaction with substituted aldehydes. The resulting compounds exhibited significant antibacterial and anticancer activities. The reaction conditions were optimized to achieve high yields and purity levels .

Table 1: Reaction Conditions for Chalcone Synthesis

| Reactants | Catalyst | Yield (%) | Reaction Time (hours) |

|---|---|---|---|

| This compound + Aldehyde | NaOH | 85 | 2 |

| DMF + Aromatic Compounds | Acid Catalyst | 90 | 3 |

Energy Applications

DMF has emerged as a promising biofuel due to its favorable combustion properties and high energy density.

Potential as a Biofuel

DMF can be derived from renewable resources like fructose and cellulose, making it an attractive alternative to fossil fuels. It has an energy density approximately 40% greater than ethanol and is chemically stable, which enhances its viability as a fuel source .

Table 2: Comparison of Fuel Properties

| Property | DMF | Ethanol | Gasoline |

|---|---|---|---|

| Energy Density (MJ/kg) | 33.7 | 26.9 | 43.2 |

| Octane Number | 119 | 108 | 95 |

| Stoichiometric Ratio | 10.72 | 8.95 | 14.56 |

Food Chemistry

In food chemistry, DMF is identified as a product of sugar degradation during caramelization processes, contributing to flavor profiles in various food products.

Case Study: Flavor Compound Formation

Research indicates that DMF forms during the thermal degradation of sugars, enhancing the complexity of flavors in caramelized products . Its identification in trace amounts suggests potential applications in flavor enhancement.

Toxicology and Safety Considerations

While DMF has numerous applications, safety considerations are paramount due to its flammability and potential health hazards.

Toxicological Profile

DMF is classified as a highly flammable liquid that can cause skin irritation upon contact . Proper handling protocols must be established to mitigate risks associated with exposure.

Wirkmechanismus

The mechanism by which 3,4-Dimethylfuran exerts its effects involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Vergleich Mit ähnlichen Verbindungen

2,5-Dimethylfuran: Another derivative of furan with methyl groups at the second and fifth positions.

Furan: The parent compound of 3,4-Dimethylfuran, used widely in organic synthesis.

2,3,5-Trisubstituted Furans: These compounds have additional substituents on the furan ring and are used in various synthetic applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and industrial applications where other furan derivatives may not be as effective .

Biologische Aktivität

3,4-Dimethylfuran (DMF) is a furan derivative with significant biological activity that has been the subject of various studies. This article explores its biological properties, including antibacterial, anti-inflammatory, and potential anticancer effects, supported by case studies and research findings.

This compound is characterized by a furan ring with two methyl groups at the 3 and 4 positions. Its molecular formula is C6H8O, and it has a molecular weight of approximately 96.13 g/mol. This compound is known for its volatility and distinct odor, often used as a solvent and in organic synthesis.

Antibacterial Activity

Recent research has highlighted the antibacterial properties of DMF. A study synthesized several derivatives of DMF and evaluated their efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of DMF Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| DMF Derivative 1 | Staphylococcus aureus | 32 µg/mL |

| DMF Derivative 2 | Escherichia coli | 16 µg/mL |

| DMF Derivative 3 | Klebsiella pneumoniae | 64 µg/mL |

The results indicate that certain derivatives exhibit potent antibacterial activity, particularly against E. coli and S. aureus, suggesting that modifications to the DMF structure can enhance its antimicrobial properties .

Anti-inflammatory Effects

In addition to its antibacterial capabilities, DMF has shown promise in anti-inflammatory applications. A study investigated the effects of DMF on inflammatory markers in cell cultures. The results indicated that DMF significantly reduced the production of pro-inflammatory cytokines in stimulated macrophages.

Case Study: Inhibition of TNF-α Production

In vitro experiments demonstrated that treatment with DMF reduced tumor necrosis factor-alpha (TNF-α) levels by approximately 50% compared to untreated controls. This suggests that DMF may have therapeutic potential in inflammatory diseases .

Potential Anticancer Properties

The anticancer activity of DMF has also been explored. A notable study focused on its effects on cancer cell lines, particularly those associated with breast and lung cancers.

Table 2: Cytotoxic Effects of DMF on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| A549 (Lung Cancer) | 12.8 |

The IC50 values indicate that DMF possesses cytotoxic effects against these cancer cell lines, suggesting its potential as a chemotherapeutic agent .

The biological activity of DMF can be attributed to its ability to modulate various biochemical pathways. It is believed to interact with cellular membranes and influence signaling pathways related to inflammation and apoptosis in cancer cells. Additionally, molecular docking studies have suggested that DMF can bind to specific proteins involved in these processes, enhancing its therapeutic efficacy .

Eigenschaften

IUPAC Name |

3,4-dimethylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-5-3-7-4-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHPMIPYSOTYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174960 | |

| Record name | Furan, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20843-07-6 | |

| Record name | Furan, 3,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020843076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.